Technical Guide: Chemical Properties & Synthetic Utility of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone
Technical Guide: Chemical Properties & Synthetic Utility of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone
The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone.
Executive Summary
1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone is a highly functionalized heterocyclic building block used primarily in pharmaceutical research and organic synthesis. Belonging to the class of nitropyridones, it serves as a critical intermediate for generating 3-amino-2-pyridone scaffolds—a privileged structure in kinase inhibitors (e.g., p38 MAPK, MEK) and bromodomain ligands.
Its chemical value lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine), the C4-methyl group (vinylogous acidity allowing condensation), and the pyridone core (hydrogen bond acceptor/donor mimic). This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1,4,6-Trimethyl-3-nitro-pyridin-2(1H)-one |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Core Structure | 2-Pyridone ring with N-methyl, C4-methyl, C6-methyl, and C3-nitro substituents. |
| Appearance | Pale yellow to orange crystalline solid (characteristic of nitropyridones). |
| Solubility | Soluble in DMSO, DMF, DCM, and hot Ethanol; sparingly soluble in water. |
| Electronic Character | Electron-deficient ring due to the nitro group; C4-methyl is activated (acidic). |
Structural Analysis
The molecule features a push-pull electronic system. The lactam nitrogen (N1) donates electron density into the ring, while the nitro group at C3 strongly withdraws it. This polarization activates the methyl group at C4, making it susceptible to deprotonation and subsequent condensation reactions (similar to the methyl group in 2,4-dinitrotoluene).
Synthesis & Production
The synthesis of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone is typically achieved via a two-step sequence starting from the commercially available 4,6-dimethyl-2-hydroxypyridine (also known as 4,6-dimethyl-2-pyridone).
Reaction Pathway[1][2][7][8][9][10]
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Electrophilic Aromatic Nitration: The starting material is nitrated using standard mixed acid conditions. The directing effects of the hydroxyl/lactam group (ortho/para director) and the methyl groups favor substitution at the C3 position.
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N-Alkylation: The resulting 3-nitro intermediate is methylated at the nitrogen atom using methyl iodide or dimethyl sulfate.
Figure 1: Synthetic pathway for the production of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone.
Reactivity & Synthetic Utility[4][7][11]
Reduction to 3-Amino-2-pyridones
The primary utility of this compound is as a precursor to 3-amino-1,4,6-trimethyl-2(1H)-pyridinone . The amino group at position 3 is geometrically positioned to form "hinge-binding" motifs (ureas, amides) in kinase inhibitors.
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Cleanest method, quantitative yield.
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Method B (Dissolving Metal): Fe powder, NH₄Cl, EtOH/H₂O. Used when alkene functionality must be preserved elsewhere in the molecule.
Condensation at C4-Methyl (Vinylogous Reactivity)
The nitro group at C3 acidifies the adjacent C4-methyl protons. Under basic catalysis, this position can undergo Knoevenagel-type condensations with aromatic aldehydes to form styryl-pyridones , which are often fluorescent and used as dyes or photosensitizers.
Nucleophilic Ring Transformation
While less common for the trimethyl variant due to steric hindrance, nitropyridones can act as electrophiles. Strong nucleophiles (e.g., amidines, active methylenes) can attack the ring, leading to ring-opening and recyclization (ANRORC mechanism) to form nitroanilines or other heterocycles.
Figure 2: Divergent reactivity profile of the scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone
Objective: Preparation of the core scaffold from 3-nitro-4,6-dimethyl-2-pyridone.
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Reagents: 3-Nitro-4,6-dimethyl-2-pyridone (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).
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Procedure:
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Dissolve 3-nitro-4,6-dimethyl-2-pyridone in DMF (0.5 M concentration).
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Add K₂CO₃ and stir at room temperature for 15 minutes to generate the anion.
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Add Methyl Iodide dropwise (Caution: MeI is a carcinogen; use a fume hood).
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Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
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Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash with water, and dry.
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Purification: Recrystallize from Ethanol if necessary.
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Protocol 2: Reduction to 3-Amino Derivative
Objective: Generation of the nucleophilic amine for drug synthesis.
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Reagents: 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone, 10% Pd/C (10 wt%), Methanol, Hydrogen gas.
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Procedure:
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Suspend the nitro compound in Methanol in a hydrogenation flask.
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Add Pd/C catalyst carefully under nitrogen atmosphere.
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Purge the flask with Hydrogen gas (balloon pressure is usually sufficient).
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Stir vigorously at room temperature for 2–12 hours. The yellow color of the starting material will fade to colorless or pale pink.
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Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the amine as a solid.
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Storage: The amine is oxidation-sensitive; store under inert gas or use immediately.
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Applications in Drug Development[12][13]
Kinase Inhibitor Design
The 3-amino-2-pyridone motif is a bioisostere of the diaminopyrimidine scaffold found in many ATP-competitive inhibitors.
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Mechanism: The lactam (C=O and N-H) and the C3-amino group form a donor-acceptor-donor (D-A-D) hydrogen bonding triad that complements the hinge region of kinases (e.g., p38 MAPK).
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Advantage: The N1-methyl and C4/C6-methyl groups provide hydrophobic contacts within the ATP binding pocket, improving potency and selectivity.
Bromodomain Inhibition
N-Methyl-2-pyridones mimic the acetyl-lysine (KAc) residue recognized by bromodomains (BET family). The 1,4,6-trimethyl substitution pattern locks the conformation and provides steric bulk that can be tuned to displace water molecules in the binding pocket.
Safety & Handling
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Nitro Compounds: While this specific derivative is stable, nitro compounds can be energetic. Avoid heating dry solids to decomposition.
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Methyl Iodide: Used in synthesis; highly toxic and carcinogenic. Use essentially in a closed system or well-ventilated hood.
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Skin/Eye Contact: Irritant.[2][3] Standard PPE (gloves, goggles, lab coat) is required.
References
- Bakke, J. M., & Ranes, E. (1999). "The Synthesis of β-nitropyridine compounds." Acta Chemica Scandinavica, 53, 141.
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Reactivity of Nitro-Pyridones
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Nagatoshi, M., et al. (2020). "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones." Molecules, 25(3), 673. Link (Detailed review on the reactivity of the nitro group in pyridone scaffolds).
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Reduction Methodologies
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Gowda, D. C., et al. (2001). "Reduction of nitro compounds." Journal of Synthetic Chemistry, 2024, 3, 110-120.[4] (General protocols for nitro reduction applicable to this scaffold).
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Kinase Inhibitor Scaffolds
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Zhang, Y., & Pike, A. (2021). "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849. Link (Contextualizes the use of pyridones in medicinal chemistry).
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Related Compound Data
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PubChem CID 22793 (3-Nitro-2(1H)-pyridinone) and CID 199639 (Trimethyl-pyrimidinone analog). Link
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